XLogP3 Lipophilicity: 1-(4-Amino-3-nitrophenyl)ethanone vs. 4-Aminoacetophenone
The computed XLogP3 of 1-(4-amino-3-nitrophenyl)ethanone is 0.900 , compared to 0.8 for 4-aminoacetophenone . The 0.100 log-unit increase reflects the additional hydrophobicity contributed by the meta-nitro substituent, which modulates membrane permeability and chromatographic retention without introducing the excessive lipophilicity (LogP ≈ 2.48 experimentally, ) that can lead to solubility-limited absorption or aggregation. This intermediate LogP window is particularly relevant for fragment-based lead optimization where balanced hydrophilicity is required.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.900 |
| Comparator Or Baseline | 4-Aminoacetophenone (CAS 99-92-3): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.100 (12.5% relative increase) |
| Conditions | XLogP3 algorithm as implemented by PubChem; experimental LogP reported as 2.484 (chem960.com) |
Why This Matters
Procurement for medicinal chemistry programs targeting compounds with balanced permeability-solubility profiles benefits from the higher but still-moderate lipophilicity of the target relative to the simpler aminoacetophenone scaffold.
